![molecular formula C16H18N2OS B2784914 1-(4-Methoxybenzyl)-3-(2-methylphenyl)thiourea CAS No. 400736-72-3](/img/structure/B2784914.png)
1-(4-Methoxybenzyl)-3-(2-methylphenyl)thiourea
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Description
Thioureas are a class of organic compounds structurally similar to ureas, except that the oxygen atom is replaced by a sulfur atom. The general structure is R1R2N(C=S)NR3R4. They are often involved in various chemical reactions due to their versatile nature .
Synthesis Analysis
Thioureas can be synthesized from amines and isothiocyanates. In the case of “1-(4-Methoxybenzyl)-3-(2-methylphenyl)thiourea”, it could potentially be synthesized from 4-Methoxybenzylamine and 2-methylphenyl isothiocyanate .Molecular Structure Analysis
The molecule contains a thiourea group, a methoxybenzyl group, and a methylphenyl group. The thiourea group consists of a carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. The methoxybenzyl group consists of a benzene ring with a methoxy (OCH3) group and a methyl (CH3) group attached .Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions. They can act as nucleophiles, and the sulfur atom can form bonds with electrophiles. They can also act as ligands in coordination chemistry .Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-5-3-4-6-15(12)18-16(20)17-11-13-7-9-14(19-2)10-8-13/h3-10H,11H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHVUKKYXJNXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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